2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 2-chlorobenzamide moiety at position 2. The thieno-pyrazole scaffold is notable for its structural rigidity and electronic properties, which are critical in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFPLBJIPMTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 4-nitrophenyl group and the 2-chloro substituent is usually accomplished through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide linkage, often through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the thieno[3,4-c]pyrazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thieno-Pyrazole Derivatives
Key Observations
Electron Effects: The 4-nitrophenyl group in the target compound introduces significant electron-withdrawing character, which may enhance binding affinity in enzyme inhibition (e.g., kinase targets) compared to the electron-neutral phenyl group in .
Steric and Lipophilic Profiles: The 2-methylbenzamide in offers reduced steric hindrance compared to the 2-chlorobenzamide in the target compound, possibly improving membrane permeability . The 4-methylphenyl group in provides mild electron-donating effects, which could stabilize resonance structures in the thieno-pyrazole core .
Functional Group Impact: The 5-oxo modification in introduces a ketone group, altering hydrogen-bonding capacity and redox properties compared to the non-oxidized core of the target compound .
Biological Activity
2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its unique thieno[3,4-c]pyrazole core structure and its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a thieno[3,4-c]pyrazole ring system linked to a benzamide moiety and a nitrophenyl substituent, which contributes to its biological properties.
Research indicates that compounds with similar structural motifs to this compound often interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence downstream signaling pathways. For instance, thieno[3,4-c]pyrazole derivatives have been associated with significant antimicrobial and anti-inflammatory activities due to their ability to inhibit certain enzymatic pathways .
Antimicrobial Activity
Studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit antimicrobial properties. For example, compounds similar to this compound showed effective inhibition against various bacterial strains. Table 1 summarizes the antimicrobial activity observed in related compounds:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[3,4-c]pyrazole derivative A | Staphylococcus aureus | 15.62 µg/mL |
| Thieno[3,4-c]pyrazole derivative B | Escherichia coli | 31.25 µg/mL |
| Thieno[3,4-c]pyrazole derivative C | Candida albicans | 7.81 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound's structure suggests potential anti-inflammatory properties. Research has indicated that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antitumor Activity : A study evaluated the antitumor efficacy of various thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 20 µM against breast cancer cells .
- Mechanistic Insights : Another investigation focused on the molecular interactions of thieno[3,4-c]pyrazoles with target proteins involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and elucidate the structure-activity relationship (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
